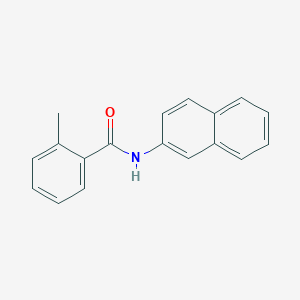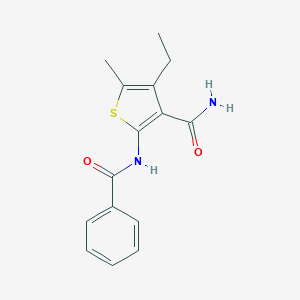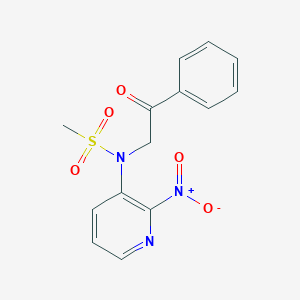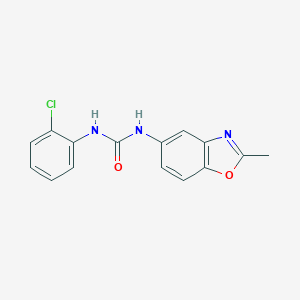
2-methyl-N-(2-naphthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-naphthyl)benzamide is an organic compound with the molecular formula C20H17NO. It is also known as N-(2-naphthyl)-2-methylbenzamide or N-(2-naphthyl)-2-toluamide. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-naphthyl)benzamide is not fully understood. However, it is believed to interact with metal ions and form complexes that exhibit fluorescent properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-methyl-N-(2-naphthyl)benzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-(2-naphthyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research involving 2-methyl-N-(2-naphthyl)benzamide. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of more effective therapeutic agents. Another area of research could focus on exploring its potential as an antioxidant and its effects on oxidative stress-related diseases. Additionally, further research could be conducted to explore its potential as a fluorescent probe for detecting metal ions in vivo.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-naphthyl)benzamide can be achieved through various methods. One of the most common methods is the reaction of 2-naphthylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. Another method involves the reaction of 2-naphthylamine with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
2-methyl-N-(2-naphthyl)benzamide has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as zinc and copper. It can also be used as a ligand for metal complexes. Additionally, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for drug development.
Propriétés
Nom du produit |
2-methyl-N-(2-naphthyl)benzamide |
|---|---|
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-methyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)18(20)19-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) |
Clé InChI |
VVXCNPHSGVNFNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)




![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)

